1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane 1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane
Brand Name: Vulcanchem
CAS No.: 644957-70-0
VCID: VC21380054
InChI: InChI=1S/C14H21NO3S/c1-12-11-13(7-8-14(12)18-2)19(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC
Molecular Formula: C14H21NO3S
Molecular Weight: 283.39g/mol

1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane

CAS No.: 644957-70-0

Cat. No.: VC21380054

Molecular Formula: C14H21NO3S

Molecular Weight: 283.39g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane - 644957-70-0

Specification

CAS No. 644957-70-0
Molecular Formula C14H21NO3S
Molecular Weight 283.39g/mol
IUPAC Name 1-(4-methoxy-3-methylphenyl)sulfonylazepane
Standard InChI InChI=1S/C14H21NO3S/c1-12-11-13(7-8-14(12)18-2)19(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3
Standard InChI Key KSWUKBMPRAMAMS-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC
Canonical SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC

Introduction

1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological properties. The compound's IUPAC name is not explicitly provided in the available literature, but its molecular formula and weight are crucial for understanding its chemical characteristics. The synthesis of this compound typically involves complex organic reactions, often requiring sulfonyl chlorides and amines as key reagents.

Synthesis Overview

The synthesis of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane involves several steps, typically starting with the reaction of a sulfonyl chloride with an azepane derivative. This process requires careful control of reaction conditions to ensure the desired product is formed efficiently.

Research Findings and Future Directions

While specific research findings on 1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane are scarce, its classification as a sulfonamide derivative suggests potential for further investigation in pharmacology and medicinal chemistry. Future studies could focus on its synthesis optimization, pharmacokinetic properties, and biological activity assessments.

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